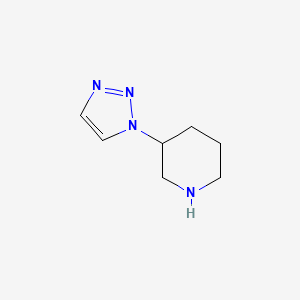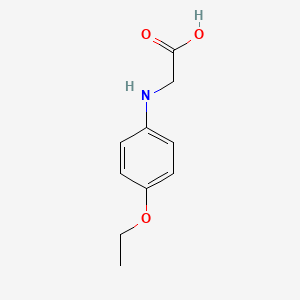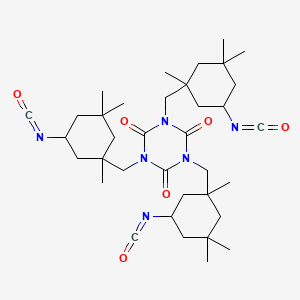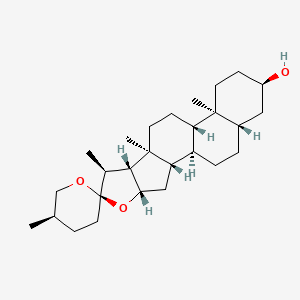
3-(1H-1,2,3-Triazol-1-yl)piperidine
概要
説明
3-(1H-1,2,3-Triazol-1-yl)piperidine is a chemical compound that features a piperidine ring substituted with a 1H-1,2,3-triazole moiety
作用機序
Target of Action
The primary target of 3-(1H-1,2,3-Triazol-1-yl)piperidine is the Bcr-Abl kinase , a protein that plays a crucial role in certain forms of leukemia . This compound has been designed and synthesized as a new Bcr-Abl inhibitor . It displays significant inhibition against a broad spectrum of Bcr-Abl mutants, including the gatekeeper T315I and p-loop mutations, which are associated with disease progression in chronic myeloid leukemia (CML) .
Mode of Action
This compound interacts with its target, the Bcr-Abl kinase, by binding to the active site of the enzyme . This interaction results in the inhibition of the kinase activities of Bcr-Abl . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to this binding .
Biochemical Pathways
The inhibition of Bcr-Abl kinase by this compound affects the signaling pathways downstream of this enzyme, which are crucial for the survival and proliferation of leukemia cells . By inhibiting Bcr-Abl, this compound disrupts these pathways, leading to the suppression of the proliferation of leukemia cells .
Pharmacokinetics
The compound is likely to have good bioavailability given its potent inhibitory effects on bcr-abl kinase .
Result of Action
The result of the action of this compound is the potent suppression of the proliferation of leukemia cells . This includes human CML cells and murine Ba/F3 cells ectopically expressing either Bcr-Abl (WT) or any of a panel of other Bcr-Abl mutants that have been shown to contribute to clinical acquired resistance .
生化学分析
Biochemical Properties
It is known that triazole derivatives can interact with various enzymes and proteins . For instance, some 1,2,3-triazole derivatives have been found to inhibit the Bcr-Abl kinase, a protein associated with chronic myeloid leukemia
Cellular Effects
The cellular effects of 3-(1H-1,2,3-Triazol-1-yl)piperidine are currently unknown. Some triazole derivatives have been found to have significant effects on cells. For example, certain 1,2,3-triazole derivatives have been shown to inhibit the proliferation of various cancer cell lines
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet known. It is known that triazole derivatives can interact with various biomolecules. For example, some triazole derivatives have been found to inhibit the activity of certain enzymes
Temporal Effects in Laboratory Settings
It is known that triazole derivatives are generally stable and resistant to degradation under various conditions
Transport and Distribution
Some triazole derivatives have been found to act as transmembrane anion carriers
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-Triazol-1-yl)piperidine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction scheme is as follows:
Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by treatment with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions, as well as the use of efficient catalysts and solvents.
化学反応の分析
Types of Reactions
3-(1H-1,2,3-Triazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the piperidine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can introduce different functional groups onto the piperidine ring.
科学的研究の応用
3-(1H-1,2,3-Triazol-1-yl)piperidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds, particularly as a scaffold for drug development.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and nanomaterials.
Chemical Biology: The compound serves as a tool for studying biological processes and interactions at the molecular level.
類似化合物との比較
Similar Compounds
1-(1H-1,2,3-Triazol-4-yl)piperidine: Similar structure but with the triazole ring attached at a different position.
1-(1H-1,2,3-Triazol-5-yl)piperidine: Another positional isomer with different biological properties.
1-(1H-1,2,4-Triazol-3-yl)piperidine: Contains a 1,2,4-triazole ring instead of a 1,2,3-tr
特性
IUPAC Name |
3-(triazol-1-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-2-7(6-8-3-1)11-5-4-9-10-11/h4-5,7-8H,1-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXBEJFERUBKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597303 | |
| Record name | 3-(1H-1,2,3-Triazol-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682326-97-2 | |
| Record name | 3-(1H-1,2,3-Triazol-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-1,2,3-triazol-1-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl-](/img/structure/B3055908.png)


![4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride](/img/structure/B3055916.png)










